4-Cyclopropyl-1,2,5-oxadiazol-3-amine
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Overview
Description
4-Cyclopropyl-1,2,5-oxadiazol-3-amine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is a heterocyclic compound that contains a cyclopropyl ring and an oxadiazole ring. The cyclopropyl ring is a three-membered ring that is highly strained and reactive, while the oxadiazole ring is a five-membered ring that contains both nitrogen and oxygen atoms.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-1,2,5-oxadiazol-3-amine is not fully understood. However, it has been suggested that this compound may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-Cyclopropyl-1,2,5-oxadiazol-3-amine exhibits low toxicity and high selectivity towards cancer cells. It has also been found to have minimal effects on normal cells. In addition, this compound has been shown to inhibit the growth of various bacteria and viruses.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Cyclopropyl-1,2,5-oxadiazol-3-amine in lab experiments is its high selectivity towards cancer cells, which makes it a promising candidate for the development of anticancer drugs. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 4-Cyclopropyl-1,2,5-oxadiazol-3-amine. One possible direction is the development of new derivatives of this compound that exhibit improved properties, such as increased solubility and higher potency. Another direction is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs that target cancer cells more effectively. Finally, further studies are needed to determine the safety and efficacy of this compound in animal models and clinical trials.
Synthesis Methods
The synthesis of 4-Cyclopropyl-1,2,5-oxadiazol-3-amine can be achieved through various methods, including the reaction of cyclopropylcarboxylic acid with hydrazine hydrate in the presence of phosphorous oxychloride. Another method involves the reaction of cyclopropylamine with ethyl chloroformate, followed by the reaction with hydrazine hydrate to form the desired compound.
Scientific Research Applications
4-Cyclopropyl-1,2,5-oxadiazol-3-amine has been studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. In addition, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
4-cyclopropyl-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5-4(3-1-2-3)7-9-8-5/h3H,1-2H2,(H2,6,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFNVMXJZWPRNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NON=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-1,2,5-oxadiazol-3-amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.